molecular formula C12H17NO2 B14399430 2-(3-Butoxyphenyl)acetamide CAS No. 89790-03-4

2-(3-Butoxyphenyl)acetamide

Cat. No.: B14399430
CAS No.: 89790-03-4
M. Wt: 207.27 g/mol
InChI Key: IGYJZDWOEFWNFK-UHFFFAOYSA-N
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Description

2-(3-Butoxyphenyl)acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Butoxyphenyl)acetamide can be synthesized through a nucleophilic substitution reaction. One common method involves reacting 3-butoxyphenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is then converted to the desired amide by the action of ammonia or an amine .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Butoxybenzoic acid or butoxybenzyl alcohol.

    Reduction: Butoxyphenylamine.

    Substitution: Bromobutoxyphenylacetamide or nitrobutoxyphenylacetamide.

Scientific Research Applications

2-(3-Butoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Butoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Butoxyphenyl)acetamide: Similar structure but with the butoxy group in the para position.

    2-(2-Butoxyphenyl)acetamide: Similar structure but with the butoxy group in the ortho position.

    N-(2-Butoxyphenyl)acetamide: Another isomer with the butoxy group in the ortho position.

Uniqueness

2-(3-Butoxyphenyl)acetamide is unique due to the specific positioning of the butoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

CAS No.

89790-03-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(3-butoxyphenyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-2-3-7-15-11-6-4-5-10(8-11)9-12(13)14/h4-6,8H,2-3,7,9H2,1H3,(H2,13,14)

InChI Key

IGYJZDWOEFWNFK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)CC(=O)N

Origin of Product

United States

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